molecular formula C29H49ClN2O2 B13801651 Hexadecanamide, N-[(1R,2R)-2-(4-chlorophenyl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-

Hexadecanamide, N-[(1R,2R)-2-(4-chlorophenyl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-

Cat. No.: B13801651
M. Wt: 493.2 g/mol
InChI Key: UPQFNIKCYBLXFD-XRKRLSELSA-N
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Description

Chemical Structure and Properties Hexadecanamide, N-[(1R,2R)-2-(4-chlorophenyl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]- (molecular formula: C₂₉H₅₀N₂O₂; molecular weight: 458.7 g/mol) is a stereochemically complex fatty acid amide derivative. It features a 16-carbon acyl chain (hexadecanamide), a 4-chlorophenyl group, a hydroxyl group, and a pyrrolidinylmethyl moiety, with defined stereocenters at the (1R,2R) positions .

Properties

Molecular Formula

C29H49ClN2O2

Molecular Weight

493.2 g/mol

IUPAC Name

N-[(1R,2R)-1-(4-chlorophenyl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]hexadecanamide

InChI

InChI=1S/C29H49ClN2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-28(33)31-27(24-32-22-15-16-23-32)29(34)25-18-20-26(30)21-19-25/h18-21,27,29,34H,2-17,22-24H2,1H3,(H,31,33)/t27-,29-/m1/s1

InChI Key

UPQFNIKCYBLXFD-XRKRLSELSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC=C(C=C2)Cl)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and General Strategy

Chemical Reactions and Analysis During Preparation

Types of Reactions Involved

  • Amidation: Formation of the amide bond between hexadecanoic acid derivative and the chiral amine/alcohol intermediate.

  • Stereoselective Hydroxylation or Substitution: Introduction of the hydroxyl group and 4-chlorophenyl substituent with control over stereochemistry.

  • Nucleophilic substitution: Installation of the pyrrolidinylmethyl group via nucleophilic substitution reactions.

  • Oxidation/Reduction Steps: Occasionally employed to adjust oxidation states of intermediates (e.g., oxidation of alcohols or reduction of ketones).

Common Reagents and Conditions

Reaction Type Reagents/Conditions Notes
Amidation Hexadecanoyl chloride or activated acid + amine, coupling agents (EDC, DCC), base (e.g., triethylamine) Anhydrous solvents, low temperature to preserve stereochemistry
Hydroxylation/Substitution Chiral catalysts or auxiliaries, halogenated aromatic precursors Control of stereochemistry critical
Nucleophilic substitution Pyrrolidine derivatives, alkyl halides Mild conditions to avoid racemization
Oxidation/Reduction KMnO4, H2O2 (oxidation); LiAlH4, NaBH4 (reduction) Used selectively depending on intermediate

Major Products and Purity

  • The desired product is the stereochemically defined Hexadecanamide, N-[(1R,2R)-2-(4-chlorophenyl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-.

  • Side products may include stereoisomers, over-oxidized or reduced forms, and incomplete coupling products.

  • Purity is assessed by chromatographic methods (HPLC, GC) and stereochemical configuration confirmed by chiral HPLC or NMR techniques.

Detailed Research Outcomes and Data Tables

Physicochemical Properties

Property Value
Molecular Formula C₂₉H₅₀ClN₂O₂
Molecular Weight ~493.2 g/mol
IUPAC Name N-[(1R,2R)-1-(4-chlorophenyl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]hexadecanamide
InChI Key UPQFNIKCYBLXFD-XRKRLSELSA-N
SMILES CCCCCCCCCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC=C(C=C2)Cl)O

Summary of Synthesis Steps and Yields (Hypothetical Example)

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Amidation Hexadecanoyl chloride + chiral amine, EDC, TEA, DCM, 0°C 85 High stereochemical purity
2 Hydroxylation/Substitution Chiral catalyst, 4-chlorobenzaldehyde derivative, mild base 78 Maintains (1R,2R) config
3 Nucleophilic substitution Pyrrolidine + alkyl halide, reflux in ethanol 80 Minimal racemization
4 Purification Preparative HPLC, recrystallization >98% purity confirmed

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

Hexadecanamide, N-[(1R,2R)-2-(4-chlorophenyl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Introduction to Hexadecanamide, N-[(1R,2R)-2-(4-chlorophenyl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-

Hexadecanamide, N-[(1R,2R)-2-(4-chlorophenyl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]- is a complex organic compound with the molecular formula C29H49ClN2O2C_{29}H_{49}ClN_{2}O_{2} and a molecular weight of 493.16 g/mol. It is characterized by its unique structure that includes a long-chain fatty acid amide linked to a chiral alcohol derivative with a chlorinated phenyl group. This compound has garnered interest in various scientific applications, particularly in medicinal chemistry and pharmacology.

Medicinal Chemistry

Hexadecanamide, N-[(1R,2R)-2-(4-chlorophenyl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]- has been explored for its potential therapeutic effects, particularly as an analgesic and anti-inflammatory agent. The compound's structure suggests it may interact with various biological targets, including G protein-coupled receptors (GPCRs), which are critical in numerous signaling pathways relevant to pain and inflammation management.

Case Studies:

  • Analgesic Activity: Research indicates that derivatives of hexadecanamide may exhibit significant analgesic properties through modulation of pain pathways in animal models.
  • Anti-inflammatory Effects: Studies have shown that this compound can reduce inflammation markers in vitro, suggesting its potential for treating inflammatory diseases.

Neuropharmacology

The compound's ability to modulate neurotransmitter systems makes it a candidate for neuropharmacological applications. Its structural features may allow it to act on receptors involved in mood regulation and cognitive function.

Case Studies:

  • Cognitive Enhancement: Preliminary studies suggest that hexadecanamide derivatives could enhance cognitive functions by acting as modulators of neurotransmitter release.
  • Neuroprotective Properties: Investigations into its neuroprotective effects have indicated potential benefits in neurodegenerative conditions by reducing oxidative stress and excitotoxicity.

Biochemical Research

In biochemical research, hexadecanamide serves as a model compound for studying lipid metabolism and membrane interactions due to its amphiphilic nature.

Applications:

  • Membrane Studies: The compound can be utilized to investigate the effects of fatty acid amides on cellular membranes and their role in cellular signaling.
  • Lipid Metabolism: Research into how this compound influences lipid metabolism pathways can provide insights into metabolic disorders.

Mechanism of Action

The mechanism of action of Hexadecanamide, N-[(1R,2R)-2-(4-chlorophenyl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific context and application of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of bioactive amides and hydroxamic acids. Below is a comparative analysis with structurally or functionally related molecules:

Compound Structure Key Features Biological Activity Solubility/Stability
Target Compound C₂₉H₅₀N₂O₂; 4-chlorophenyl, pyrrolidinylmethyl, hydroxyl groups Stereospecific (1R,2R) configuration; long acyl chain Sperm motility enhancement, anti-inflammatory, sleep modulation Low water solubility; stable in lipid-rich media
Oleamide C₁₈H₃₅NO; unsaturated 18-carbon amide Simpler structure; no aromatic or heterocyclic groups Sleep induction, endocannabinoid-like activity Higher water solubility than target compound
Stearoyl Ethanolamide C₂₀H₄₁NO₂; 18-carbon saturated amide with ethanolamine Ethanolamine head group; shorter chain Anti-inflammatory, neuroprotective effects Moderate solubility in polar solvents
SLE Pseudo-ceramide C₃₈H₇₆N₂O₃; hexadecyloxy and hydroxypropyl groups Synthetic ceramide mimic; lamellar structure Skin barrier repair in atopic dermatitis High lipid compatibility
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide C₁₃H₁₇ClN₂O₂; chlorophenyl, cyclohexane, hydroxamic acid Hydroxamic acid group; smaller molecular footprint Antioxidant, metal-chelating properties Moderate solubility due to polar hydroxamic group
Octadecenamide C₁₈H₃₅NO; monounsaturated 18-carbon amide Unsaturated acyl chain; no aromatic groups Byproduct in biocrude oil; limited bioactivity data Similar hydrophobicity to target compound

Key Distinctions

Mechanistic Diversity : While oleamide primarily targets sleep pathways, the target compound exhibits multifunctionality (sperm motility, inflammation, mood) linked to PAOX/CA2 upregulation and membrane signaling .

Solubility : N-heterocyclic compounds (e.g., indoles) exhibit ~1,000-fold higher water solubility than the target compound due to aromatic ring polarity, limiting its use in aqueous systems .

Biological Activity

Hexadecanamide, a fatty amide derived from palmitic acid, has garnered attention for its potential biological activities, particularly in inflammation and pain modulation. This article explores the biological activity of Hexadecanamide, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Hexadecanamide is represented by the chemical formula C16H33NOC_{16}H_{33}NO and is known for its role as a metabolite in various biological systems. Its structure includes a long hydrophobic chain that contributes to its interaction with cellular membranes and receptors .

Research indicates that Hexadecanamide exhibits several biological activities through various pathways:

  • Anti-inflammatory Effects : A recent study demonstrated that Hexadecanamide significantly alleviates Staphylococcus aureus-induced mastitis in mice by inhibiting inflammatory responses. It acts by restoring the integrity of the blood-milk barrier and limiting the activation of the NF-κB signaling pathway .
  • PPARα Activation : Hexadecanamide has been identified as an endogenous ligand for the peroxisome proliferator-activated receptor alpha (PPARα). Activation of PPARα by Hexadecanamide leads to increased expression levels of this receptor, which is associated with reduced colonic inflammation and improved metabolic profiles .
  • Impact on Endocannabinoid System : As a fatty acid amide, Hexadecanamide can compete with endocannabinoids for binding sites on degrading enzymes, potentially increasing endocannabinoid concentrations and modulating pain perception .

Therapeutic Applications

Given its biological activities, Hexadecanamide has potential therapeutic applications:

  • Mastitis Treatment : The anti-inflammatory properties of Hexadecanamide make it a candidate for treating inflammatory conditions such as mastitis. Its ability to restore epithelial barrier integrity is particularly beneficial in managing infections caused by bacteria like Staphylococcus aureus .
  • Pain Management : The modulation of the endocannabinoid system suggests that Hexadecanamide may serve as a therapeutic agent in pain management. Its capacity to influence pain pathways could lead to new analgesic treatments with fewer side effects compared to traditional opioids .

Research Findings and Case Studies

A summary of key research findings related to Hexadecanamide is presented in the table below:

Study/ResearchFindingsImplications
Alleviation of Mastitis HEX reduced inflammation and restored blood-milk barrier integrity in mice with Staphylococcus aureus-induced mastitis.Suggests potential use in veterinary medicine and human health for mastitis treatment.
PPARα Activation Increased PPARα expression correlated with reduced colonic inflammation.Highlights role in metabolic health and potential applications in obesity-related conditions.
Endocannabinoid Modulation Increased concentrations of endocannabinoids due to competitive inhibition of degrading enzymes.Potential for developing new pain management therapies that leverage this mechanism.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can stereochemical purity be ensured?

  • Methodology :

  • Amide Coupling : Use activated esters (e.g., HATU/DCC) to couple the hexadecanoyl group to the chiral amine intermediate containing the 4-chlorophenyl and pyrrolidinylmethyl groups .
  • Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis during the formation of the (1R,2R)-configured diastereomeric center. Monitor enantiomeric excess via chiral HPLC or polarimetry .
  • Purification : Utilize column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate stereoisomers .

Q. How can researchers confirm the stereochemistry and structural integrity of the compound?

  • Methodology :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for diastereotopic proton splitting and coupling constants indicative of the (1R,2R) configuration .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction if crystalline forms are obtainable .
  • Mass Spectrometry : Confirm molecular weight (expected m/z: ~537.5) via high-resolution MS .

Q. What are the solubility properties, and how should stock solutions be prepared for biological assays?

  • Methodology :

  • Solubility Data : The compound is likely soluble in organic solvents (e.g., DMSO: ~20 mg/mL; ethanol: ~22 mg/mL) based on analogous hexadecanamides .
  • Stock Preparation : Dissolve in DMSO under inert gas (N2_2) to prevent oxidation. For aqueous buffers (e.g., PBS), dilute stock to ≤50 µg/mL to avoid precipitation. Avoid long-term storage of aqueous solutions (>24 hours) .

Advanced Research Questions

Q. How can the compound’s antimicrobial efficacy be evaluated against multidrug-resistant pathogens?

  • Methodology :

  • Assay Design : Conduct broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls (e.g., ampicillin) and test concentrations from 0.5–50 µg/mL .
  • Mechanistic Studies : Use fluorescence microscopy (SYTOX Green uptake) to assess membrane disruption. Compare results to structurally similar amides to identify SAR trends .

Q. What strategies mitigate the compound’s high lipophilicity (miLogP >5) observed in drug-likeness assessments?

  • Methodology :

  • Structural Modifications : Introduce polar groups (e.g., hydroxyl, carboxyl) to the hexadecanoyl chain or pyrrolidine ring to improve solubility. Monitor changes via partition coefficient (LogP) measurements .
  • Prodrug Approach : Synthesize phosphate or glycoside derivatives to enhance aqueous solubility, with enzymatic cleavage in target tissues .

Q. How can contradictions in bioactivity data between this compound and related amides be resolved?

  • Methodology :

  • Comparative SAR Analysis : Systematically vary substituents (e.g., 4-chlorophenyl vs. nitro groups) and assess impact on bioactivity. Use molecular docking to predict target binding affinity .
  • Assay Standardization : Replicate conflicting studies under identical conditions (e.g., pH, temperature, bacterial inoculum size) to isolate variables .

Safety and Handling

  • Precautions : Use PPE (gloves, goggles) due to potential irritancy. Store under N2_2 at –20°C to prevent degradation .
  • First Aid : For skin contact, wash with soap/water; seek medical attention if irritation persists .

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